molecular formula C23H26F3NO4 B6113353 [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone

[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone

Cat. No. B6113353
M. Wt: 437.5 g/mol
InChI Key: FLRIYLNSNFNHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone, also known as TFPPM, is a synthetic compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act on multiple targets in the body. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects. It has been found to reduce the expression of inflammatory cytokines, inhibit the activity of enzymes involved in cancer cell growth, and modulate the activity of neurotransmitters in the brain. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to improve cognitive function and reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is its potential as a therapeutic agent for various diseases. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation is that the mechanism of action of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone. One direction is to further investigate its potential as a therapeutic agent for cancer, neurodegenerative disorders, and pain management. Another direction is to better understand its mechanism of action and identify its molecular targets in the body. Additionally, future research could focus on optimizing the synthesis of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone to improve yields and purity.

Synthesis Methods

The synthesis of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone involves several steps, including the reaction of 3-trifluoromethylbenzaldehyde with 2,3,4-trimethoxybenzylamine to form an intermediate. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product, [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone. The synthesis of [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been optimized to improve yields and purity.

Scientific Research Applications

[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In addition, [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to have neuroprotective effects and improve cognitive function. [3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been studied for its potential as a pain medication, as it has been shown to reduce pain in animal models.

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3NO4/c1-29-19-10-9-17(21(30-2)22(19)31-3)14-27-11-5-7-16(13-27)20(28)15-6-4-8-18(12-15)23(24,25)26/h4,6,8-10,12,16H,5,7,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRIYLNSNFNHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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